molecular formula C16H23NO4S2 B7833285 3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7833285
M. Wt: 357.5 g/mol
InChI Key: SGBLWZMUUWQPAD-HOTGVXAUSA-N
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Description

3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydrothiophene ring, a cyclopentyl group, and a sulfonyl group attached to a methylphenyl moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the cyclopentyl group, and the attachment of the sulfonyl group to the methylphenyl moiety. Common reagents used in these reactions include sulfur-containing compounds, cyclopentyl halides, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds

Scientific Research Applications

3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(4-chlorobenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(3-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

3-(CYCLOPENTYLAMINO)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is unique due to its specific stereochemistry and the presence of the cyclopentyl group. This structural uniqueness can lead to different chemical properties and biological activities compared to similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3S,4R)-N-cyclopentyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-12-6-8-14(9-7-12)23(20,21)16-11-22(18,19)10-15(16)17-13-4-2-3-5-13/h6-9,13,15-17H,2-5,10-11H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBLWZMUUWQPAD-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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